2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
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Overview
Description
2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyrimidine ring, and a nitrophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by their coupling with the nitrophenyl acetamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Scientific Research Applications
2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
Triazole derivatives: Known for their antifungal and antibacterial properties.
Pyrimidine derivatives: Used in anticancer and antiviral therapies.
Nitrophenyl compounds: Investigated for their potential as anti-inflammatory agents.
This compound’s unique structure allows it to exhibit a wide range of biological activities, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H17N7O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H17N7O5S/c29-18-11-14(23-20(31)24-18)10-17-25-26-21(27(17)15-4-2-1-3-5-15)34-12-19(30)22-13-6-8-16(9-7-13)28(32)33/h1-9,11H,10,12H2,(H,22,30)(H2,23,24,29,31) |
InChI Key |
QSZUMEQHCJTUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
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